Amino-PEG3-C2-Amine

Catalog No.
S518582
CAS No.
929-75-9
M.F
C8H20N2O3
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG3-C2-Amine

CAS Number

929-75-9

Product Name

Amino-PEG3-C2-Amine

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C8H20N2O3

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG3-amine

Canonical SMILES

C(COCCOCCOCCN)N

The exact mass of the compound Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- is 192.1474 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG3-C2-Amine, also known as 1,8-diamino-3,6-dioxaoctane, is a discrete, hydrophilic linker molecule featuring a three-unit polyethylene glycol (PEG) core terminated by primary amine groups. Its fundamental utility lies in creating a flexible, water-soluble spacer between two molecular entities. This structure is a key building block in bioconjugation, surface modification, and the synthesis of advanced materials like hydrogels and PROTACs (PROteolysis TArgeting Chimeras), where precise control over spacing and hydrophilicity is essential for functional outcomes.

Substituting Amino-PEG3-C2-Amine is often unviable due to the precise structure-activity relationships it governs. Replacing it with shorter (PEG2) or longer (PEG4, PEG6) diamino-PEG linkers can significantly alter the binding affinity and pharmacokinetic properties of bivalent drugs or radiolabeled peptides by changing the spatial distance between conjugated moieties. Swapping for a non-hydrophilic alkyl diamine, such as hexamethylenediamine, sacrifices the critical aqueous solubility and biocompatibility conferred by the PEG backbone, potentially leading to aggregation or poor performance in biological systems. Finally, opting for a mono-protected version (e.g., Boc-NH-PEG3-NH2) is inefficient for direct crosslinking or polymerization applications, as it necessitates an additional, often costly, deprotection step that complicates the synthesis workflow.

Optimal Spacer Length for Modulating Receptor Binding Affinity

In the development of radiolabeled bombesin antagonists for cancer imaging, the length of the PEG spacer is a critical determinant of binding affinity. A study comparing otherwise identical molecules with PEG2, PEG3, PEG4, and PEG6 linkers found that the PEG3 version (in its Ga-NOTA conjugated form) exhibited one of the strongest binding affinities to the gastrin-releasing peptide receptor (GRPR). While all tested linkers produced low nanomolar affinity, the PEG3 analog demonstrated a superior half-maximal inhibitory concentration (IC50) compared to the longer PEG4 and PEG6 variants, indicating that its specific length provides an optimal spatial orientation for receptor engagement.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound Data3.9 ± 0.3 nM (for Ga-NOTA-PEG3-RM26)
Comparator Or BaselineGa-NOTA-PEG4-RM26: 5.4 ± 0.4 nM | Ga-NOTA-PEG6-RM26: 5.8 ± 0.3 nM
Quantified Difference28-33% stronger binding affinity (lower IC50) than PEG4 and PEG6 analogs
ConditionsIn vitro competitive binding assay using [177Lu]Lu-RM26 against GRPR-expressing PC-3 cells.

This demonstrates that linker length is not interchangeable; selecting the PEG3 spacer can directly lead to higher potency in receptor-targeted applications.

Enabling Precursor for One-Step Hydrogel and Polymer Synthesis

The bifunctional, unprotected nature of Amino-PEG3-C2-Amine makes it a direct precursor for polymerization and crosslinking reactions. It has been successfully used as the sole diamine component to create hydrogels through reaction with diepoxy compounds like ethylene glycol diglycidyl ether (EGDE). This one-step process relies on the availability of both primary amines for network formation. In contrast, a mono-protected analog (e.g., Boc-NH-PEG3-NH2) is unsuitable for this direct crosslinking, as it would act as a chain terminator, preventing gelation. The use of the unprotected diamine simplifies the synthesis, avoiding the need for a separate deprotection step, which improves process efficiency and reduces costs.

Evidence DimensionSuitability for Direct Polymerization/Crosslinking
Target Compound DataDirectly reactive at both termini to form polymer networks (hydrogels).
Comparator Or BaselineMono-protected PEGs (e.g., Boc-NH-PEG3-NH2): Acts as a chain terminator; requires an additional deprotection step to become a crosslinker.
Quantified DifferenceEliminates at least one major synthesis step (deprotection) compared to using a protected precursor.
ConditionsPolycondensation reaction with a diepoxy crosslinker.

For applications requiring the creation of crosslinked polymer networks, procuring the unprotected diamine is the most direct and cost-effective strategy.

Superior Hydrophilicity Compared to Alkyl Diamine Alternatives

A primary reason to select a PEG-based linker is to enhance aqueous solubility and reduce non-specific binding of the final conjugate. Compared to a simple alkyl diamine of similar length, Amino-PEG3-C2-Amine offers significantly improved hydrophilicity due to the ether oxygens in its backbone, which can hydrogen bond with water. The calculated partition coefficient (XLogP3) for Amino-PEG3-C2-Amine is -2.1, indicating high water solubility. In contrast, a comparable alkyl diamine like 1,8-Diaminooctane has a calculated XLogP3 of 0.8, signifying much greater hydrophobicity. This difference is critical in biological applications where maintaining solubility of a conjugated payload is paramount to prevent aggregation and ensure bioavailability.

Evidence DimensionCalculated Hydrophobicity (XLogP3)
Target Compound Data-2.1
Comparator Or Baseline1,8-Diaminooctane: 0.8
Quantified DifferenceThe PEG3 diamine is substantially more hydrophilic (lower XLogP3) than the alkyl diamine analog.
ConditionsComputational property calculation via PubChem.

For conjugating hydrophobic molecules or ensuring compatibility with aqueous buffers and biological media, this compound provides essential hydrophilicity that simple alkyl linkers cannot.

Optimizing Bivalent Ligands and PROTACs

This compound is the right choice when developing bivalent molecules, such as PROTACs or targeted protein degraders, where the precise spatial separation between two binding warheads is critical for achieving optimal ternary complex formation and biological activity. The PEG3 length has been shown to provide superior binding affinity over longer analogs in certain systems.

Synthesizing Hydrophilic Hydrogels and Polymers

For the one-step synthesis of hydrophilic polymer networks, such as hydrogels for catalysis or metal ion absorption, this compound is the appropriate precursor. Its unprotected, bifunctional nature allows for direct use as a crosslinker with di-epoxides or other complementary reagents, simplifying the manufacturing process compared to workflows requiring protected intermediates.

Improving Solubility of Peptide and Small Molecule Conjugates

When conjugating hydrophobic payloads (e.g., small molecule drugs, imaging agents) to biomolecules, Amino-PEG3-C2-Amine serves as an effective hydrophilic spacer. Its inherent water solubility helps prevent aggregation and improves the pharmacokinetic profile of the final conjugate, a critical requirement that cannot be met by simple alkyl diamine linkers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

192.14739250 Da

Monoisotopic Mass

192.14739250 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6LRZ526LFU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

929-75-9

Wikipedia

1,11-Diamino-3,6,9-trioxaundecane

General Manufacturing Information

Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-: INACTIVE

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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